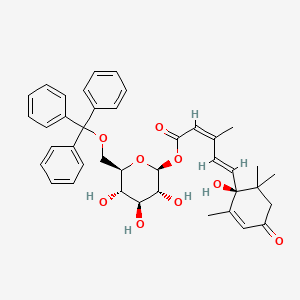
(S)-cis,trans-Abscisic Acid O-Trityl-D-Glucosyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-cis,trans-Abscisic Acid O-Trityl-D-Glucosyl Ester is a chemical compound derived from abscisic acid, a plant hormone involved in various physiological processes. This esterified form of abscisic acid is often used in scientific research to study the hormone’s functions and interactions in plants.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-cis,trans-Abscisic Acid O-Trityl-D-Glucosyl Ester typically involves the esterification of abscisic acid with trityl-D-glucosyl. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as dicyclohexylcarbodiimide (DCC), to facilitate the esterification process. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like column chromatography or recrystallization would be employed to isolate the desired product.
化学反応の分析
Types of Reactions
(S)-cis,trans-Abscisic Acid O-Trityl-D-Glucosyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the ester group or other functional groups in the molecule.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce alcohols or other reduced forms of the compound.
科学的研究の応用
(S)-cis,trans-Abscisic Acid O-Trityl-D-Glucosyl Ester has several scientific research applications, including:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Helps in understanding the role of abscisic acid in plant physiology, including stress responses and growth regulation.
Industry: May be used in the development of agricultural chemicals and plant growth regulators.
作用機序
The mechanism of action of (S)-cis,trans-Abscisic Acid O-Trityl-D-Glucosyl Ester involves its interaction with specific molecular targets in plants. Abscisic acid, the parent compound, binds to receptors in plant cells, triggering a cascade of signaling pathways that regulate various physiological processes. The esterified form may have modified interactions and stability, affecting its overall activity and function.
類似化合物との比較
Similar Compounds
Abscisic Acid: The parent compound, a plant hormone involved in stress responses and growth regulation.
Abscisic Acid Esters: Other esterified forms of abscisic acid with different functional groups.
Gibberellins: Another class of plant hormones with distinct but sometimes overlapping functions.
Uniqueness
(S)-cis,trans-Abscisic Acid O-Trityl-D-Glucosyl Ester is unique due to its specific esterification, which can alter its chemical properties and interactions compared to other abscisic acid derivatives. This uniqueness makes it valuable for studying the effects of esterification on hormone activity and stability.
特性
分子式 |
C40H44O9 |
|---|---|
分子量 |
668.8 g/mol |
IUPAC名 |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(trityloxymethyl)oxan-2-yl] (2Z,4E)-5-[(1S)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoate |
InChI |
InChI=1S/C40H44O9/c1-26(20-21-39(46)27(2)23-31(41)24-38(39,3)4)22-33(42)49-37-36(45)35(44)34(43)32(48-37)25-47-40(28-14-8-5-9-15-28,29-16-10-6-11-17-29)30-18-12-7-13-19-30/h5-23,32,34-37,43-46H,24-25H2,1-4H3/b21-20+,26-22-/t32-,34-,35+,36-,37+,39-/m1/s1 |
InChIキー |
ZWJNHEJEMICZJA-IINVHLFUSA-N |
異性体SMILES |
CC1=CC(=O)CC([C@]1(/C=C/C(=C\C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)O)O)/C)O)(C)C |
正規SMILES |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)OC2C(C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)O)O)C)O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![sodium;(2S,3S,4S,5R,6R)-6-[[(2S,3S,5R)-3-azido-5-[2,4-dioxo-5-(trideuteriomethyl)pyrimidin-1-yl]oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13858978.png)
![(E)-4-[tert-butyl(diphenyl)silyl]oxy-7-trimethylsilylhept-2-en-6-ynal](/img/structure/B13858980.png)
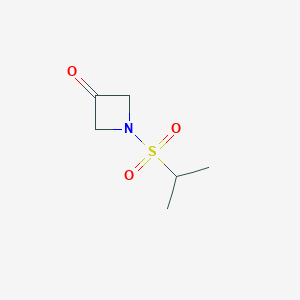

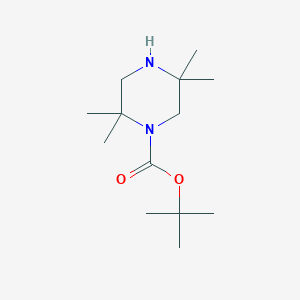
![4-benzyl-3-[(E)-2-methylbut-2-enoyl]-1,3-oxazolidin-2-one](/img/structure/B13859022.png)
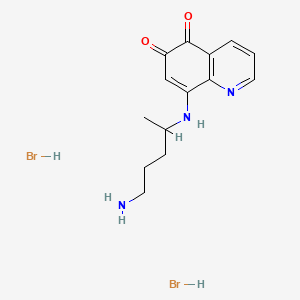
![5-[2-Biotinylamidoethyl]-dithiopropionamido]-3,7-diaza-4,6-diketononanoic Acid Bis-N-sulfosuccinimidyl Ester Disodium Salt](/img/structure/B13859033.png)
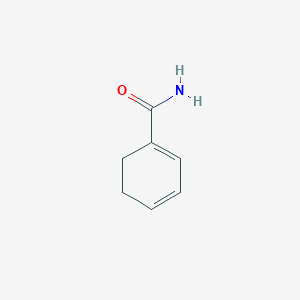
![(2S,3S,5S)-5-Amino-1,6-diphenyl-2-([[thiazol-5-ylmethoxy)carbonyl]amino]hexan-3-yl 2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoate Hydrochloride](/img/structure/B13859049.png)
![[4-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride](/img/structure/B13859057.png)
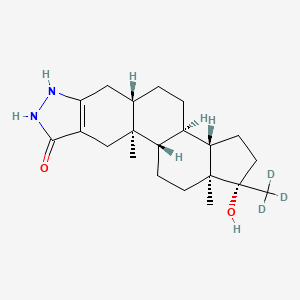
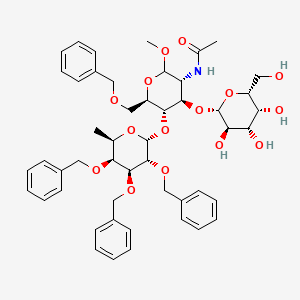
![3',5'-O-[Tetrakis(1-methylethyl)-1,3-disiloxanediyl]guanosine-13C,15N2](/img/structure/B13859064.png)
